3-Bromo-10h-phenothiazine
Overview
Description
3-Bromo-10H-phenothiazine: is a chemical compound with the molecular formula C12H8BrNS . It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science. The bromine atom at the 3-position of the phenothiazine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Phenothiazines, the parent compound of 3-bromo-10h-phenothiazine, are known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
This compound is a type of extended phenothiazine that has been shown to exhibit intriguing photophysical and redox properties . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that this compound may interact with its targets through a redox mechanism, possibly involving the transfer of electrons.
Biochemical Pathways
Given its photocatalytic activity, it may be involved in pathways related to oxidative stress and redox reactions .
Result of Action
Its ability to catalyze the oxidative coupling of amines to imines suggests that it may induce changes at the molecular level, potentially affecting cellular functions .
Action Environment
The action of this compound is influenced by environmental factors such as light. It has been shown to catalyze reactions under visible-light irradiation, suggesting that light exposure may enhance its activity . Additionally, the compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these conditions may be necessary for maintaining its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-10H-phenothiazine typically involves the bromination of phenothiazine. One common method is the electrophilic aromatic substitution reaction, where phenothiazine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-10H-phenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The phenothiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding phenothiazine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Substitution: Formation of various substituted phenothiazine derivatives.
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-10H-phenothiazine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique chemical properties make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used as a probe to study the interactions of phenothiazine derivatives with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic applications. They exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. Research is ongoing to explore their potential as drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the development of optoelectronic devices .
Comparison with Similar Compounds
Phenothiazine: The parent compound of 3-Bromo-10H-phenothiazine, known for its diverse applications in medicine and industry.
3-Chloro-10H-phenothiazine: A similar compound with a chlorine atom at the 3-position, exhibiting similar chemical properties but different reactivity.
10H-Phenothiazine: The unsubstituted phenothiazine compound, used as a building block in the synthesis of various derivatives.
Uniqueness of this compound: The presence of the bromine atom at the 3-position of the phenothiazine ring imparts unique chemical properties to this compound. This substitution enhances its reactivity and allows for selective functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWIAYIESCUSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300599 | |
Record name | 3-bromo-10h-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-23-9 | |
Record name | 3939-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-10h-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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